
2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the structure often enhances the compound’s stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azepine Ring: Starting from a suitable precursor, the azepine ring can be formed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Cyclization: The final step involves cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms adjacent to the nitrogen.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its bioactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance binding affinity and selectivity. The compound could modulate biological pathways by inhibiting or activating key proteins.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.
Fluorinated Azepines: Compounds with similar azepine rings and fluorine substitution.
Uniqueness
The unique combination of the azepine ring, quinazolinone core, and fluorine atom in 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
380638-37-9 |
|---|---|
Fórmula molecular |
C13H13FN2O |
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
2-fluoro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C13H13FN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 |
Clave InChI |
WVAWACGBVINVJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(C=C(C=C3)F)C(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





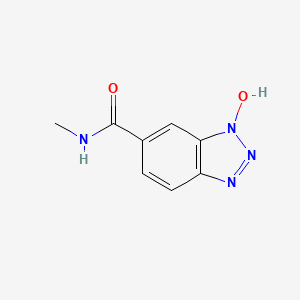
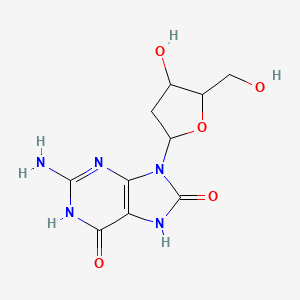
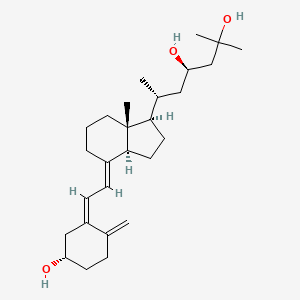
![[13C8]-Nifedipine](/img/structure/B12058222.png)


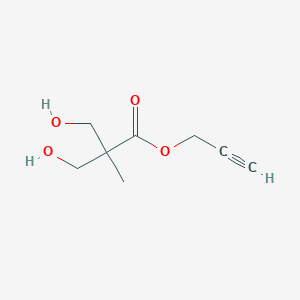
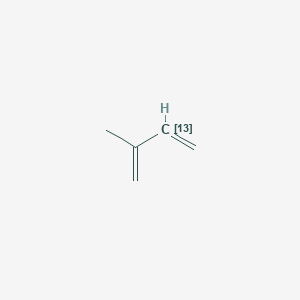
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)


